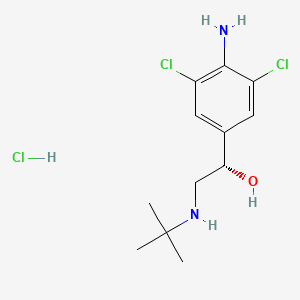

(S)-Clenbuterol hydrochloride

Description

Significance of Chirality in β-Adrenergic Agonist Research

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in the pharmacological activity of many drugs, including β-adrenergic agonists. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, often leads to significant differences in their pharmacodynamic and pharmacokinetic profiles. In the context of β-adrenergic agonist research, understanding the contribution of each enantiomer is fundamental to elucidating the precise mechanisms of action and for the development of more selective and efficacious therapeutic agents.

The separation and individual study of clenbuterol (B1669167) enantiomers have been a significant focus of analytical and pharmacological research. Various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), have been developed and refined to achieve efficient enantioselective separation, enabling the isolated study of (S)-Clenbuterol. nih.govoup.comresearchgate.net

Overview of Academic Research Trajectories on (S)-Clenbuterol Hydrochloride

Academic research on (S)-Clenbuterol hydrochloride has largely been conducted in parallel with studies on its racemic form and the more active (R)-enantiomer. The primary research trajectories involving the (S)-enantiomer can be categorized as follows:

Chiral Separation and Analytical Method Development: A significant body of research has been dedicated to developing robust and sensitive analytical methods for the separation and quantification of clenbuterol enantiomers in various matrices, including biological fluids and pharmaceutical formulations. nih.govnih.govchalcogen.ro These studies are foundational for all other pharmacological and metabolic investigations of the individual enantiomers.

Comparative Pharmacological Studies: Research has focused on comparing the binding affinities and functional activities of the (R)- and (S)-enantiomers at β-adrenergic receptors. These studies consistently show that the (S)-(+)-enantiomer has a significantly lower binding affinity for β2-adrenergic receptors compared to the (R)-(-)-enantiomer. acs.org

Metabolic and Pharmacokinetic Profiling: Investigations into the metabolic fate and pharmacokinetic properties of the individual enantiomers have been undertaken to understand if there are stereoselective differences in absorption, distribution, metabolism, and excretion.

Synthesis of Enantiopure Precursors: The chemoenzymatic synthesis of enantiopure precursors for both (R)- and (S)-clenbuterol has been explored. mdpi.com For instance, the synthesis of (S)-N-(2,6-dichloro-4-(1-hydroxyethyl)phenyl)acetamide with high enantiomeric excess has been achieved, providing a potential precursor for the synthesis of enantiopure (S)-clenbuterol. mdpi.com

The following table provides an overview of research findings related to the analytical separation of clenbuterol enantiomers:

| Analytical Method | Chiral Stationary Phase (CSP) | Key Findings | Reference |

| High-Performance Liquid Chromatography (HPLC) | Urea type (Chirex 3022) | Successful resolution of enantiomers, with the (+)-R enantiomer eluting first. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Vancomycin macrocyclic antibiotic (Chirobiotic V) | Enantiomeric resolution achieved with UV detection at 247 nm. | oup.com |

| High-Performance Liquid Chromatography (HPLC) | Teicoplanin macrocyclic antibiotic (Chirobiotic T) | Baseline separation of clenbuterol enantiomers in human plasma. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Cellulose-based polysaccharide (OJ-RH) | Direct separation and determination in plasma and pharmaceutical formulations. | chalcogen.ro |

| Supercritical Fluid Chromatography (SFC) | Various, including Chiralpak AD | Found to be a better technique than HPLC for preparative chiral separations. | researchgate.net |

The following table summarizes comparative data on the binding affinity of clenbuterol enantiomers:

| Enantiomer | Binding Affinity for β2-AR | Pharmacological Activity | Reference |

| (R)-(-)-Clenbuterol | Significantly higher | Pharmacologically active enantiomer | acs.org |

| (S)-(+)-Clenbuterol | Significantly lower | Considered less active or inactive | acs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

50310-83-3 |

|---|---|

Molecular Formula |

C12H19Cl3N2O |

Molecular Weight |

313.6 g/mol |

IUPAC Name |

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |

InChI Key |

OPXKTCUYRHXSBK-HNCPQSOCSA-N |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Origin of Product |

United States |

Stereochemical Characterization and Enantiomeric Considerations of Clenbuterol Hydrochloride

Fundamental Stereoisomeric Forms and Chiral Center Analysis

Clenbuterol (B1669167), chemically known as (RS)-1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol, possesses one chiral center. wikipedia.org A chiral center is a carbon atom attached to four different substituent groups, resulting in a molecule that is non-superimposable on its mirror image. khanacademy.org This property leads to the existence of two distinct enantiomers: (R)-(-)-clenbuterol and (S)-(+)-clenbuterol. nih.gov

Pharmaceutical preparations of clenbuterol typically contain a racemic mixture, meaning they consist of equal amounts of the (R)- and (S)-enantiomers. nih.govlaborundmore.com The separation and analysis of these individual enantiomers are crucial for understanding their specific biological activities. This can be achieved through chiral chromatography techniques. nih.govnih.gov

| Property | (R)-Clenbuterol | (S)-Clenbuterol |

|---|---|---|

| Synonym | (-)-Clenbuterol | (+)-Clenbuterol |

| Molecular Formula | C12H18Cl2N2O | C12H18Cl2N2O |

| Molecular Weight | 277.19 g/mol | 277.19 g/mol |

Enantioselective Biological Activity Profiles in Research Models

The biological actions of clenbuterol are highly enantioselective, meaning the two isomers interact differently with biological systems, particularly adrenergic receptors. Research has demonstrated that the desired therapeutic effects and the pharmacokinetic behavior of clenbuterol are predominantly associated with one of its enantiomers. nih.gov The disposition, distribution, and excretion of the enantiomers can differ significantly within the body. nih.gov

The pharmacological activity of racemic clenbuterol is primarily attributed to the (R)-enantiomer. It is a potent and selective beta-2 adrenergic receptor (β2-adrenoceptor) agonist. nih.govnih.govusdoj.gov This agonistic activity on β2-receptors in the smooth muscle of the bronchioles is responsible for the compound's bronchodilator effects, which are utilized in the management of respiratory conditions like asthma. wikipedia.orgnih.govnih.gov

In addition to its potent β2-agonist activity, research on the racemic mixture of clenbuterol in rat brain slices has indicated that it also possesses antagonist properties at beta-1 adrenergic receptors (β1-adrenoceptors). nih.gov

While the (R)-enantiomer is responsible for the primary bronchodilator activity, research has uncovered distinct pharmacological contributions of the (S)-enantiomer. In a study involving male Sprague Dawley rats, both the (+)-S and (-)-R enantiomers were found to have equal anabolic activity in skeletal muscle, as determined by measuring tissue mass and protein content. The same study noted that clenbuterol (+)-S induced a small but significant increase in ventricular mass, an effect not observed to the same extent with the (-)-R enantiomer.

The pharmacokinetic profiles of the two enantiomers also show significant differences, as demonstrated in studies on rats. nih.gov The (+)-S-enantiomer exhibits a lower distribution volume and lower total body clearance compared to the (-)-R-enantiomer. nih.gov Furthermore, the fraction of free (non-protein-bound) (+)-S-clenbuterol in rat plasma is lower than that of (-)-R-clenbuterol, suggesting differences in protein binding that contribute to their distinct distribution and excretion patterns. nih.gov

| Parameter | (-)-R-Clenbuterol | (+)-S-Clenbuterol |

|---|---|---|

| Distribution Volume (l/kg) | 9.17 | 4.14 |

| Total Body Clearance (ml/min/kg) | 13.5 | 11.5 |

| Fraction of Free Drug in Plasma (%) | 48.8 | 33.1 |

Advanced Synthetic Methodologies for S Clenbuterol Hydrochloride and Analogues

Stereoselective Synthesis Pathways and Chemical Precursors

The development of stereoselective synthetic routes to (S)-Clenbuterol hydrochloride is paramount to isolate the desired enantiomer, which may exhibit a different pharmacological profile from its (R)-counterpart. These methods often rely on the formation of chiral precursors through asymmetric chemical and enzymatic transformations.

Asymmetric Reduction Approaches in Chiral Precursor Formation

A key strategy in the synthesis of enantiopure clenbuterol (B1669167) precursors involves the asymmetric reduction of a prochiral ketone. This approach establishes the chiral center early in the synthetic sequence. One notable precursor is (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol, which can be synthesized with high enantiomeric excess. hilarispublisher.commdpi.com

The asymmetric reduction of the corresponding ketone, 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one, is effectively catalyzed by ketoreductases. hilarispublisher.commdpi.com For instance, using a ketoreductase with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor in dimethyl sulfoxide (B87167) (DMSO), (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol has been synthesized with a 93% enantiomeric excess (ee). hilarispublisher.commdpi.com

Enzymatic Catalysis in Enantiopure Synthon Generation

Enzymatic catalysis offers a powerful tool for the generation of enantiopure synthons for clenbuterol. Besides ketoreductases, lipases are also employed in kinetic resolutions of racemic mixtures. For example, lipase (B570770) B from Candida antarctica has been utilized in the esterification of racemic chlorohydrins to separate enantiomers.

Another key synthon, (S)-N-(2,6-dichloro-4-(1-hydroxyethyl)phenyl)acetamide, has been synthesized with an impressive enantiomeric excess of over 98% using a ketoreductase and NADPH in DMSO. hilarispublisher.commdpi.com This chemoenzymatic approach highlights the potential for producing highly pure chiral building blocks for the synthesis of (S)-Clenbuterol. hilarispublisher.commdpi.com

Synthesis of Isotopic Labeled Analogues for Mechanistic Research

Isotopically labeled analogues of clenbuterol are indispensable tools for pharmacokinetic studies, metabolism research, and as internal standards in analytical methods. The synthesis of these analogues requires the introduction of stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), at specific molecular positions.

Deuterium-Labeled (D9)-Clenbuterol Hydrochloride Synthesis

The synthesis of deuterium-labeled (D9)-Clenbuterol hydrochloride involves the use of deuterated reagents to introduce nine deuterium atoms into the tert-butyl group. A common starting material for this synthesis is 4-amino-α-bromo-3,5-dichloroacetophenone, which is reacted with D9-tert-butylamine. google.com To improve the efficiency and reduce the cost associated with the expensive deuterated amine, the reaction conditions are optimized by using other organic bases to provide the alkaline environment, thus increasing the conversion rate of D9-tert-butylamine. google.com

The resulting intermediate, 4-amino-α-(D9-tert-butylamino)-3,5-dichloroacetophenone, is then reduced to form D9-Clenbuterol. google.com This reduction can be achieved using agents like lithium aluminum hydride or through catalytic hydrogenation. google.com The final step involves converting the D9-Clenbuterol base to its hydrochloride salt. google.com This method has been shown to produce D9-Clenbuterol hydrochloride with high chemical purity (99%) and deuterium isotope abundance (98 atom% D). google.com

Carbon-13 (¹³C₁)-Labeled Clenbuterol Hydrochloride Synthesis

The synthesis of singly-labeled ¹³C₁-Clenbuterol has been achieved starting from acetanilide (B955). researchgate.net A critical step in this pathway is the Friedel-Crafts acylation of acetanilide with ¹³C-labeled acetyl chloride, marking the introduction of the carbon-13 isotope at the benzylic position. researchgate.net Subsequent chemical transformations lead to the formation of the desired ¹³C₁-labeled clenbuterol. researchgate.net

Impurity Profiling and Control in Clenbuterol Hydrochloride Synthesis

Ensuring the quality, safety, and efficacy of clenbuterol hydrochloride requires a thorough understanding and control of process-related impurities. hilarispublisher.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification, synthesis, and characterization of impurities present at levels of 0.10% or greater. hilarispublisher.com

During the synthesis of clenbuterol hydrochloride, several process-related impurities can arise. These can originate from starting materials, intermediates, or side reactions. A critical impurity identified is bromoclenbuterol (B195752), which can be formed during the chlorination of 4-amino acetophenone (B1666503). hilarispublisher.com

Table 1: Process-Related Impurities of Clenbuterol Hydrochloride

| Impurity Name | Source/Formation | Control Strategy |

| Impurity-A: 4-amino-3,5-dichloro benzaldehyde | Over-chlorination of 4-amino-3,5-dichloro acetophenone (haloform reaction). | Crystallization techniques. |

| Impurity-B: 1-(4-amino-3,5-dichlorophenyl)-2- [(1,1-dimethylethyl)amino]ethanone | Unreacted material from the process. | Elimination during crystallization due to solubility in organic solvents. |

| Impurity-C: 1-(4-amino-3,5-dichloro phenyl) ethanone | Unreacted starting material. | Controlled through process parameters and purification. |

| Impurity-D: 1-(4-amino phenyl) ethanone | Impurity in the starting material or incomplete chlorination. | Use of high-purity starting materials. |

| Impurity-E: 1-(4-amino-3,5-dichloro phenyl)-2-bromo ethanone | Unreacted intermediate. | Monitoring and control of reaction completion. |

| Impurity-F: (1RS)-1-(4-amino-3-bromo-5-chloro phenyl)-2-[(1,1-dimethyl ethyl)amino] ethanol (B145695) (Bromoclenbuterol) | Formation during the chlorination of 4-amino acetophenone. | Controlled reaction conditions and purification. |

This table is based on data from Kannasani et al. (2016). hilarispublisher.com

The control of these impurities is achieved through careful optimization of the manufacturing process, including reaction conditions, purification techniques like crystallization, and the use of high-purity starting materials. hilarispublisher.com

Characterization of Process-Related Impurities

The quality and safety of (S)-Clenbuterol hydrochloride are intrinsically linked to the purity of the final active pharmaceutical ingredient (API). During the synthesis process, several related substances, including starting materials, intermediates, and by-products, can persist as impurities. The identification and characterization of these process-related impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.

Pharmacopoeial standards, such as the British and European Pharmacopoeias, list several potential impurities associated with the synthesis of clenbuterol hydrochloride. The comprehensive profiling of these impurities is essential for the development of robust manufacturing processes and for validation of analytical methods.

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques employed for the detection, separation, and identification of these impurities. These methods allow for the sensitive and specific quantification of impurities, even at trace levels. The structural elucidation of unknown impurities often involves semi-preparative HPLC for isolation, followed by analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A study on the process development of clenbuterol hydrochloride identified and characterized several key process-related impurities. These are detailed in the table below.

Interactive Data Table: Process-Related Impurities of Clenbuterol Hydrochloride

| Impurity Name | Chemical Name |

| Impurity A | 4-amino-3,5-dichloro benzaldehyde |

| Impurity B | 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone |

| Impurity C | 1-(4-amino-3,5-dichloro phenyl) ethanone |

| Impurity D | 1-(4-amino phenyl) ethanone |

| Impurity E | 1-(4-amino-3,5-dichloro phenyl)-2-bromo ethanone |

| Impurity F | (1RS)-1-(4-amino-3-bromo-5-chloro phenyl)-2-[(1,1-dimethyl ethyl)amino]ethanol (bromoclenbuterol) |

This table is based on data from a study on clenbuterol hydrochloride process development.

Among these, bromoclenbuterol (Impurity F) has been identified as a critical impurity. Its formation during the chlorination step of 4-amino acetophenone poses a significant challenge due to its similar physical and chemical properties to clenbuterol, making its removal difficult.

Methodologies for Impurity Mitigation during Synthesis

Effective control of impurities in the synthesis of (S)-Clenbuterol hydrochloride requires a deep understanding of the reaction mechanisms and the sources of impurity formation. A proactive approach to impurity control throughout the development and manufacturing process is crucial to ensure the final product's purity.

The primary strategy for mitigating impurities involves optimizing the synthetic route and reaction conditions to minimize the formation of by-products. Additionally, purification techniques are employed to remove any remaining impurities from the final product.

Key strategies for impurity mitigation include:

Control of Starting Materials: Ensuring the purity of starting materials, such as 4-aminoacetophenone, is a fundamental step in preventing the carry-over of impurities into the final product.

Optimization of Reaction Conditions: Careful control of reaction parameters like temperature, reaction time, and stoichiometry of reagents can significantly reduce the formation of side products. For instance, over-chlorination during the synthesis can lead to the formation of certain impurities, which can be controlled by optimizing the chlorination process.

Crystallization and Recrystallization: Crystallization is a powerful technique for purifying the final API and removing process-related impurities. Many impurities have different solubility profiles compared to the desired product, allowing for their separation during the crystallization process. For example, Impurity C, which is soluble in organic solvents, can be effectively removed through crystallization.

Reaction Work-up Procedures: The work-up steps following a chemical reaction are critical for removing unreacted starting materials and by-products. For example, Impurity D, a key starting material, is soluble in acidic water and can be eliminated during the reaction work-up. Similarly, other impurities that are soluble in alcohol can be removed during the work-up phase.

Management of Critical Impurities: For critical impurities like bromoclenbuterol (Impurity F), which are difficult to remove by conventional methods due to similar properties to the API, the focus must be on preventing its formation in the first place. This involves a thorough investigation of the root cause of its formation and implementing stringent controls during the specific synthetic step where it is generated.

Interactive Data Table: Sources and Control of Impurities in Clenbuterol Hydrochloride Synthesis

| Impurity | Source | Control Method |

| Impurity A | Formed by over-chlorination (haloform reaction) of 4-amino-3,5-dichloro acetophenone. | Crystallization technique. |

| Impurity B | Can be present in the final product if any unreacted material is present. | Elimination during the crystallization process due to its solubility in organic solvents. |

| Impurity C | Can be present in the final product if any unreacted material is present. | Elimination during the crystallization process due to its solubility in organic solvents. |

| Impurity D | A key starting material that may be present if unreacted. | Elimination during reaction work-up due to its solubility in acidic water. |

| Impurity E | Can be present in the final product if any unreacted material is present. | Elimination during reaction work-up due to its solubility in alcohol. |

| Impurity F (bromoclenbuterol) | Formed during the chlorination of 4-amino acetophenone. | Prevention of its formation is critical as it is difficult to eliminate after being formed due to similar properties to clenbuterol. |

By implementing these control strategies, the level of process-related impurities in the final (S)-Clenbuterol hydrochloride API can be effectively managed, ensuring a high-quality and safe product.

Sophisticated Analytical Techniques for S Clenbuterol Hydrochloride Research

Advanced Chromatographic Methodologies

Chromatographic techniques are central to the analysis of (S)-Clenbuterol hydrochloride. They allow for the separation, identification, and quantification of the compound in various matrices, from pharmaceutical formulations to biological samples. The development of these methods is driven by the need for high sensitivity, specificity, and resolution, particularly for distinguishing between the enantiomeric forms of clenbuterol (B1669167).

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for clenbuterol analysis. jfda-online.comnih.gov Its versatility allows for various modes of operation, including reverse-phase and chiral chromatography, making it suitable for both achiral and chiral-specific assays. HPLC methods are noted for their robustness and ability to be validated according to stringent regulatory guidelines. ijaresm.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the quantitative determination of clenbuterol hydrochloride in bulk drugs, pharmaceutical syrups, and biological fluids like human serum. ijaresm.comtandfonline.comresearchgate.net These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase.

Method development focuses on optimizing parameters such as mobile phase composition, flow rate, and detection wavelength to achieve symmetrical peaks, good resolution, and short analysis times. tandfonline.com For instance, a mobile phase consisting of acetonitrile and an ion-pair buffer (32:68 v/v) has been successfully used with a C18 column for the determination of clenbuterol HCl. tandfonline.com Another method employed a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (60:40 v/v). ijaresm.com

Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, and precision. ijaresm.com Linearity is typically established over a concentration range relevant to the application, with correlation coefficients (r²) values of 0.999 or higher demonstrating a strong linear relationship. ijaresm.comresearchgate.net The sensitivity of RP-HPLC methods is notable, with detection limits reported as low as 3.78 ng/mL in human serum. tandfonline.com

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| Agilent Zorbax Bonus-RP C18 (250×4.6 mm, 5µ) | 0.1% TFA water : Acetonitrile (60:40 v/v) | 1.0 | 245 | 25-75 µg/mL | 3.87 | ijaresm.com |

| C18 Column | Acetonitrile : Ion-pair buffer (32:68 v/v) | 1.5 | 244 | 40-50,000 ng/mL | ~7.95-8.37 | tandfonline.com |

| Waters Cosmosil 5C18-MS (2.0 × 150 mm) | 0.05 M NaH2PO4 (pH 3.0) : Acetonitrile (80:20 v/v) | 0.2 | 212 | 0.0001-1 µg/mL | 5.6 | jfda-online.com |

Since the enantiomers of clenbuterol exhibit different physiological effects, methods that can separate and quantify the individual (S)- and (R)-forms are crucial. oup.com Chiral HPLC is the gold standard for this purpose, employing Chiral Stationary Phases (CSPs) that interact differently with each enantiomer, leading to their separation. The development of these methods involves screening various CSPs and optimizing the mobile phase to achieve baseline resolution.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Resolution and Quantification

Urea-Type Chiral Stationary Phases (CSPs)

Urea-type CSPs have proven effective for the direct resolution of clenbuterol enantiomers. nih.govresearchgate.net A notable example is a CSP composed of (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine, commercially known as Chirex 3022. nih.govresearchgate.net Using this column, a simple isocratic HPLC method was developed that achieved excellent separation. nih.govresearchgate.net The method employed a normal-phase mobile phase, and under optimized conditions, the (+)-R enantiomer eluted before the (-)-S enantiomer. nih.gov The method was validated, showing good linearity and a low limit of quantitation (0.1 nmol), making it suitable for analyzing biological fluids. nih.gov

| Mobile Phase Composition | Temperature | Separation Factor (α) | Resolution Factor (Rs) | Elution Order | Reference |

|---|---|---|---|---|---|

| Hexane:1,2-dichloroethane:Ethanol (B145695)/Trifluoroacetic acid (80:10:10 by vol) | 23°C | 1.27 | 4.2 | 1st: (+)-R, 2nd: (-)-S | nih.govresearchgate.net |

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are widely recognized for their broad applicability in enantiomeric separations. eijppr.com For clenbuterol, a cellulose-based CSP, specifically a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (Chiralcel OJ-RH), has been used to develop a selective HPLC method. researchgate.netchalcogen.ro This method operates in the reversed-phase mode. researchgate.netchalcogen.ro Enantiomeric resolution was successfully achieved using a mobile phase of acetonitrile and aqueous sodium perchlorate. researchgate.netchalcogen.ro The method was validated for linearity, accuracy, and precision, with a detection limit of 0.1 µg/mL for each enantiomer, proving its suitability for quality control and therapeutic drug monitoring. researchgate.netchalcogen.ro

| Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Times (min) | Linearity Range | Reference |

|---|---|---|---|---|---|

| Acetonitrile : 0.3M Sodium Perchlorate (16:84 v/v) | 0.9 | 247 | R-(-): 18.64, S-(+): 24.94 | 0.5-50 µg/mL | chalcogen.ro |

Macrocyclic Antibiotic Chiral Stationary Phases

Macrocyclic antibiotics represent another powerful class of CSPs for separating chiral compounds, including clenbuterol. ingentaconnect.com Vancomycin (Chirobiotic V) and teicoplanin (Chirobiotic T) based CSPs have been successfully employed for the enantioseparation of clenbuterol. oup.comnih.govtandfonline.comtandfonline.com

A method using a vancomycin-based column (Chirobiotic V) with a polar ionic mobile phase consisting of methanol, triethylamine, and glacial acetic acid achieved effective resolution. oup.comnih.gov The method was validated over a concentration range of 0.2-20 µg/mL and successfully applied to quantify clenbuterol enantiomers in human plasma. oup.comnih.govresearchgate.net

Similarly, a teicoplanin-based CSP (Chirobiotic T) was used to develop a simple, isocratic HPLC method. tandfonline.comtandfonline.com The study investigated various mobile phase compositions to optimize the resolution of racemic clenbuterol. tandfonline.comtandfonline.com The best separation was achieved with a mobile phase of ethanol containing acetic acid and triethylamine, which provided a baseline separation where the (-)-R-clenbuterol eluted first. tandfonline.comtandfonline.com This method was also applied to the analysis of clenbuterol enantiomers in human plasma. nih.gov

| CSP Type | Mobile Phase Composition | Separation Factor (α) | Resolution Factor (Rs) | Elution Order | Reference |

|---|---|---|---|---|---|

| Vancomycin (Chirobiotic V) | Methanol:Triethylamine:Glacial Acetic Acid (100:0.05:0.025 v/v/v) | Not Reported | Not Reported | Not Reported | oup.comnih.gov |

| Teicoplanin (Chirobiotic T) | Ethanol containing 0.3% Acetic Acid and 0.2% Triethylamine | 1.58 | 1.48 | 1st: (-)-R, 2nd: (+)-S | tandfonline.comtandfonline.com |

| Teicoplanin (Chirobiotic T) | Methanol:Acetonitrile (70:30 v/v) with 0.3% Acetic Acid and 0.2% Triethylamine | Not Reported | Baseline Separation | Not Reported | nih.gov |

Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS)

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC–MS/MS) stands as a primary analytical tool for the determination of clenbuterol. mdpi.com This technique offers high sensitivity and selectivity, making it suitable for detecting trace levels of the compound in complex biological matrices such as urine and meat products. nih.govresearchgate.net

Research has demonstrated the development and validation of UHPLC-MS/MS methods for quantifying clenbuterol in human urine with a limit of quantification (LOQ) as low as 5 pg/mL. nih.gov Another study established a method with an LOQ of 0.1 ng/mL in urine, showcasing excellent linearity and precision. mdpi.comresearchgate.net In the analysis of beef sausages, a validated UHPLC-MS/MS method achieved a limit of detection (LOD) of 5 pg g⁻¹ and a lower limit of quantification (LLOQ) of 10 pg g⁻¹. researchgate.net

For enantiomeric separation, UHPLC-MS/MS methods have been successfully developed. These methods are crucial for distinguishing between the (S) and (R) enantiomers, which is important for differentiating between illicit use and potential meat contamination in sports anti-doping contexts. wada-ama.org The chromatographic separation is often achieved using chiral columns, such as those based on macrocyclic antibiotics like teicoplanin or vancomycin. wada-ama.orgresearchgate.net The mobile phase composition is optimized to achieve baseline separation of the enantiomers.

Table 1: Performance Characteristics of a Validated UHPLC-MS/MS Method for Clenbuterol in Beef Sausage researchgate.net

| Parameter | Value |

| Linearity Range | 20–500 pg mL⁻¹ |

| Limit of Detection (LOD) | 5 pg g⁻¹ |

| Lower Limit of Quantification (LLOQ) | 10 pg g⁻¹ |

| Analyte Recovery | 95.70–100.40% |

| Intra-day RSD% | 0.99–2.10% |

| Inter-day RSD% | 0.54–2.34% |

| Correlation Coefficient (R²) | 0.9998 |

Gas Chromatography–Mass Spectrometry (GC–MS) Variants

Gas Chromatography–Mass Spectrometry (GC-MS) and its advanced variants are well-established and robust techniques for the analysis of clenbuterol. nih.gov These methods typically require a derivatization step to increase the volatility of the clenbuterol molecule, often using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.govoup.com

In the Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte. This enhances the sensitivity and selectivity of the analysis compared to full-scan mode. For clenbuterol, diagnostic ions are monitored to confirm its presence at specific retention times. oup.comeujournal.org A study comparing different GC-MS techniques reported a limit of detection (LOD) for clenbuterol in human urine of 2 ng/mL using GC-MS in SIM mode. oup.comoup.com This mode is often utilized as a screening tool for detecting clenbuterol at trace levels. oup.comoup.com

Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) provides highly accurate mass measurements, which significantly improves the specificity of detection. This technique is particularly useful for distinguishing the analyte from matrix interferences. A method for detecting clenbuterol in human scalp hair using GC-HRMS has been described, with a detection limit of approximately 2-4 ng/g of hair, which could be improved to 0.8 ng/g with an additional immunoaffinity chromatography purification step. nih.gov Another study reported an LOD of 0.06 ng/mL for clenbuterol in human urine using GC-HRMS. oup.comoup.com

GC coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS) offers exceptional sensitivity and specificity through multiple reaction monitoring (MRM). oup.com This technique involves the selection of a precursor ion, its fragmentation, and the monitoring of a specific product ion. A developed GC-MS/MS assay for clenbuterol in human urine demonstrated a very low LOD of 0.03 ng/mL. oup.comoup.com This method showed good precision, with intra- and inter-assay variations of less than 15%, and recoveries ranging from 86% to 112%. oup.comoup.com Another study utilizing GC-MS/MS for clenbuterol residues in feces highlighted its value for confirmatory purposes in regulatory analysis. nih.gov

Table 2: Comparison of Limits of Detection (LOD) for Clenbuterol in Human Urine by Different GC-MS Techniques oup.comoup.com

| Analytical Technique | Limit of Detection (LOD) |

| GC-MS (SIM mode) | 2 ng/mL |

| GC-HRMS | 0.06 ng/mL |

| GC-MS/MS | 0.03 ng/mL |

Supercritical Fluid Chromatography (SFC) for Chiral Separation (e.g., UPC2)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the enantioselective separation of chiral compounds. researchgate.net SFC offers advantages over traditional liquid chromatography, including faster analysis times and reduced use of organic solvents. researchgate.net

Ultra-Performance Convergence Chromatography (UPC²), a form of SFC, has been successfully applied to the chiral analysis of clenbuterol. A rapid method using an ACQUITY UPC² system with a CHIRALPAK IA column was developed, achieving the separation of (R)- and (S)-Clenbuterol in less than three minutes. This high-throughput method is reproducible and utilizes mobile phases compatible with mass spectrometry, making it suitable for bioanalytical studies. The limit of quantitation (LOQ) for this method was reported to be less than 1 µg/mL using UV detection.

Table 3: Instrumental and Experimental Conditions for Chiral Separation of Clenbuterol using UPC²

| Parameter | Condition |

| System | ACQUITY UPC² with PDA detection |

| Column | CHIRALPAK IA, 4.6 x 100 mm, 3 µm |

| Column Temperature | 40 °C |

| Mobile Phase A | CO₂ |

| Mobile Phase B | MeOH with 0.5% CH₃COONH₄ |

| Isocratic Conditions | 85% A, 15% B |

| Flow Rate | 2 mL/min |

| Back Pressure | 1500 psi |

| Detection | UV at 297 nm |

Electrophoretic Separation Techniques

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer an alternative approach for the enantiomeric separation of clenbuterol. nih.gov These methods are based on the differential migration of charged species in an electric field.

A capillary electrophoretic method has been established for the separation of clenbuterol enantiomers using dimethyl-β-cyclodextrin or carboxymethyl-β-cyclodextrin as a chiral selector. nih.govnih.gov In one study, the two enantiomers were successfully separated in an uncoated capillary with a phosphate (B84403) buffer (50 mmol/L, pH 3.5) containing 10 mmol/L carboxymethyl-β-cyclodextrin. nih.gov

Another developed method, transient isotachophoresis-capillary zone electrophoresis-UV absorbance detection (transient ITP-CZE-UV), allows for in-line preconcentration and enantioseparation of clenbuterol. nih.gov This technique achieved a concentration detection limit of 10⁻⁶ mol/l for clenbuterol with a resolution of 4.8 for the enantiomers. nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a powerful analytical technique for the separation of ionic species based on their electrophoretic mobility in an electric field. nih.govmdpi.com In the context of clenbuterol analysis, CE offers high separation efficiency, rapid analysis times, and minimal sample consumption. The technique is particularly valuable for the separation of clenbuterol from other substances in complex matrices. nih.gov

Methodologies have been developed that utilize CE for the determination of clenbuterol in various samples. For instance, a competitive immunoassay based on capillary electrophoresis with chemiluminescence detection has been established for the analysis of clenbuterol. researchgate.net This method involves the competitive reaction between free clenbuterol and a labeled clenbuterol conjugate for a limited amount of antibody. researchgate.net Under optimal conditions, this technique can achieve a linear range of 5.0-40 nmol/L with a detection limit of 1.2 nmol/L. researchgate.net

Cyclodextrin-Modified Capillary Electrophoresis for Enantioseparation

The enantiomers of clenbuterol exhibit different pharmacological activities, making their separation and individual analysis crucial. Cyclodextrin-modified capillary electrophoresis (CD-CE) is a widely used and effective technique for the enantioseparation of chiral compounds like (S)-Clenbuterol hydrochloride. Cyclodextrins are chiral selectors that form inclusion complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and enabling their separation. google.com

Several studies have investigated the use of various cyclodextrins for the enantiomeric separation of clenbuterol. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and carboxymethyl-β-cyclodextrin (CM-β-CD) are among the cyclodextrins that have been successfully employed. drugfuture.comresearchgate.netnih.gov The separation is influenced by several factors, including the type and concentration of the cyclodextrin, the pH of the background electrolyte, the applied voltage, and the capillary temperature. google.comresearchgate.net For example, an effective separation of clenbuterol enantiomers was achieved using a phosphate buffer (50 mmol/L, pH 3.5) containing 10 mmol/L of CM-β-CD at a temperature of 15°C and an applied voltage of 20 kV. google.comresearchgate.net Under optimized conditions, baseline separation of the enantiomers can be achieved in a short analysis time. drugfuture.com

Interactive Data Table: Parameters for Cyclodextrin-Modified Capillary Electrophoresis of Clenbuterol Enantiomers

| Parameter | Optimized Condition | Reference |

| Chiral Selector | Carboxymethyl-β-cyclodextrin (CM-β-CD) | google.comresearchgate.net |

| Chiral Selector Concentration | 10 mmol/L | google.comresearchgate.net |

| Background Electrolyte | 50 mmol/L Phosphate Buffer | google.comresearchgate.net |

| pH | 3.5 | google.comresearchgate.net |

| Applied Voltage | 20 kV | google.comresearchgate.net |

| Capillary Temperature | 15°C | google.comresearchgate.net |

| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | drugfuture.com |

| Chiral Selector Concentration | 0.03 M | drugfuture.com |

| Background Electrolyte | 0.05 M Borate/Phosphate Buffer | drugfuture.com |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the characterization of (S)-Clenbuterol hydrochloride, providing information on its electronic structure, vibrational modes, and atomic connectivity.

Ultraviolet (UV) Spectrophotometry Applications

Ultraviolet (UV) spectrophotometry is a straightforward and cost-effective technique used for the quantitative analysis of compounds that absorb UV radiation. A UV spectrophotometric method has been developed for the determination of clenbuterol hydrochloride in bulk and pharmaceutical formulations. researchgate.net In water, clenbuterol hydrochloride exhibits a maximum absorbance (λmax) at 242 nm. researchgate.net The method has been shown to be linear over a concentration range of 10-50 μg/ml, with a high correlation coefficient (R² = 0.9987). researchgate.net Validation of the method demonstrated good mean recovery (98-100%), with a limit of detection (LOD) of 3.70 μg/ml and a limit of quantification (LOQ) of 11.22 μg/ml. researchgate.net Another study utilizing high-performance liquid chromatography with UV detection set the wavelength at 244 nm for the determination of clenbuterol in calf urine. nih.gov

Interactive Data Table: UV Spectrophotometry Parameters for Clenbuterol Hydrochloride

| Parameter | Value | Solvent/Mobile Phase | Reference |

| λmax | 242 nm | Water | researchgate.net |

| Linearity Range | 10-50 μg/ml | Water | researchgate.net |

| Correlation Coefficient (R²) | 0.9987 | Water | researchgate.net |

| Limit of Detection (LOD) | 3.70 μg/ml | Water | researchgate.net |

| Limit of Quantification (LOQ) | 11.22 μg/ml | Water | researchgate.net |

| Detection Wavelength | 244 nm | Acetonitrile and sodium dodecyl sulphate/acetate buffer | nih.gov |

Surface-Enhanced Raman Scattering (SERS) Spectroscopy for Trace Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can enhance the Raman signal of molecules by several orders of magnitude, making it suitable for trace detection. This technique has been successfully applied to the rapid detection and identification of clenbuterol hydrochloride residues. researchgate.net The SERS methodology is based on the enhancement of the local electromagnetic field near nanostructured noble metal surfaces, such as gold colloids. researchgate.net

In SERS analysis of clenbuterol, characteristic spectral bands can be observed. For instance, in an aqueous solution using a gold colloid as the enhanced substrate, characteristic bands for clenbuterol have been identified at 382, 647, 787, 1259, 1472, and 1602 cm⁻¹. researchgate.net A unary linear regression model can be established between the SERS intensity at a specific band (e.g., 1472 cm⁻¹) and the clenbuterol concentration, demonstrating a strong linear relationship. researchgate.net Competitive SERS immunoassays have also been developed for the highly sensitive and simultaneous detection of clenbuterol, achieving a wide concentration detection range from 1 to 1000 pg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atoms. In the context of (S)-Clenbuterol hydrochloride, NMR, particularly two-dimensional NMR techniques, plays a crucial role in understanding its interaction with other molecules.

Specifically, 2D Rotating Frame Overhauser Effect Spectroscopy (ROESY) has been used to investigate the inclusion complex formed between clenbuterol and cyclodextrins, such as carboxymethyl-β-cyclodextrin (CM-β-CD). google.comresearchgate.net These studies help to propose a structural model for the inclusion complex, revealing how the clenbuterol molecule penetrates the cyclodextrin cavity. google.comresearchgate.net This structural information is vital for understanding the mechanism of enantioseparation observed in cyclodextrin-modified capillary electrophoresis. google.comresearchgate.net

Advanced Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the sensitive and specific quantification of clenbuterol in various matrices. nih.gov These methods offer high selectivity and low detection limits, which are essential for trace-level analysis.

Ultra-high pressure liquid chromatography coupled to electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) has been validated for the quantification of clenbuterol in human urine. Such methods have demonstrated excellent performance, with a limit of quantification (LOQ) as low as 5 pg/mL and a linearity range from 5 pg/mL to 300 pg/mL. The validation of these methods typically includes assessments of trueness, repeatability, and intermediate precision, with reported relative standard deviations (RSD) for repeatability and intermediate precision being in the ranges of 5.7-10.6% and 5.9-14.9%, respectively. Another study focusing on bovine urine reported an LOQ of 0.10 ng/mL with a linear range of 0.10-8.0 ng/mL.

Interactive Data Table: Performance of Mass Spectrometry-Based Methods for Clenbuterol Quantification

| Parameter | Human Urine | Bovine Urine | Reference |

| Technique | UHPLC-ESI-MS/MS | UHPLC-MS/MS | |

| Limit of Quantification (LOQ) | 5 pg/mL | 0.10 ng/mL | |

| Linearity Range | 5-300 pg/mL | 0.10-8.0 ng/mL | |

| Repeatability (% RSD) | 5.7-10.6% | Not specified | |

| Intermediate Precision (% RSD) | 5.9-14.9% | Not specified | |

| Trueness | 85.8-105% | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a foundational technique for the analysis of clenbuterol. nih.govresearchgate.net This method combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of (S)-Clenbuterol hydrochloride, reverse-phase HPLC columns, such as C18 columns, are commonly employed to separate the analyte from matrix components. researchgate.netresearchgate.net The mass spectrometer serves as a highly specific and sensitive detector. LC-MS avoids the need for the time-consuming derivatization steps often required by gas chromatography-mass spectrometry (GC-MS), making it a more direct and faster approach for analyzing compounds like clenbuterol. researchgate.netuky.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary analytical tool for the determination of clenbuterol due to its superior sensitivity and specificity compared to single-stage MS. uky.edu This technique allows for the selection of a specific precursor ion of (S)-Clenbuterol, its fragmentation, and the monitoring of specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances detection limits. uky.edu

Several LC-MS/MS methods have been developed for clenbuterol analysis. While traditional methods often monitored ion transitions such as m/z 277→259 and 277→203, these have been shown to sometimes produce false-positive results due to interfering substances in complex matrices like human urine. chromatographyonline.comchromatographyonline.com To address this, improved methods utilizing more specific ion transitions have been developed. For instance, transitions like m/z 277.1→132.0 and 277.1→168.0 have demonstrated higher specificity and sensitivity, reducing the likelihood of false positives. chromatographyonline.comchromatographyonline.com The development of these highly specific methods allows for detection limits as low as 2 pg/mL, which is well below the minimum required performance limit (MRPL) set by the World Anti-Doping Agency (WADA). chromatographyonline.comchromatographyonline.com

Table 1: Selected Ion Transitions for Clenbuterol Analysis by LC-MS/MS

| Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes | Reference |

|---|---|---|---|

| 277 | 259, 203 | Commonly used but may be prone to interferences. | chromatographyonline.comchromatographyonline.com |

| 277.1 | 203 | Optimized transition for quantitative measurements. | uky.edu |

| 277.1 | 132.0, 168.0 | Newer, more specific transitions used for screening to reduce false-positive results. | chromatographyonline.comchromatographyonline.com |

| 277.1 | 132.0, 168.0, 140.0 | Used for confirmation by comparing relative ion intensities. | chromatographyonline.com |

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) for Degradation Product Characterization

Understanding the stability of (S)-Clenbuterol hydrochloride and identifying its degradation products is crucial. Forced degradation studies, conducted under conditions such as acid or alkaline hydrolysis, oxidation, and photolysis, reveal the compound's stability profile. researchgate.netnih.gov Liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) is a powerful tool for this purpose. researchgate.net This high-resolution mass spectrometry technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown degradation products. rsc.orgresearchgate.net By comparing the fragmentation patterns of the parent drug and its degradants, researchers can propose degradation pathways. researchgate.net Studies have shown that clenbuterol hydrochloride experiences significant degradation under acidic and photolytic (sunlight) conditions, while remaining relatively stable in neutral, basic, and oxidative environments. researchgate.netnih.gov

Sample Preparation and Extraction Protocols for Biological and Environmental Matrices

Effective sample preparation is a critical step to remove interfering components and concentrate the analyte before instrumental analysis. The choice of extraction protocol depends on the complexity of the matrix, which can range from urine and blood to tissue and environmental samples. nih.gov

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for clenbuterol. nih.gov The protocol typically involves adjusting the pH of the aqueous sample to a basic level to ensure clenbuterol is in its non-ionized form, followed by extraction with an immiscible organic solvent like ethyl acetate. mhlw.go.jp To optimize the process, various parameters such as solvent type, pH, and extraction time are carefully controlled to maximize recovery and minimize the co-extraction of interfering substances. mdpi.com A combination of solvents or multiple extraction steps may be employed to enhance extraction efficiency. mhlw.go.jp

Solid-Phase Extraction (SPE) and Online-SPE Techniques

Solid-phase extraction (SPE) is a preferred method for cleaning up and concentrating clenbuterol from complex biological and environmental samples. nih.govchalcogen.ro It offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. nih.gov Various SPE sorbents can be used, such as C8 or C18 for reversed-phase extraction or strongly acidic cation exchangers. mhlw.go.jpnih.gov In some advanced methods, molecularly imprinted polymers (MIPs) are used as SPE sorbents, offering very high selectivity for clenbuterol and its structural analogs. acs.org

Online-SPE systems coupled directly to an LC-MS/MS instrument further streamline the workflow. mdpi.com This technique automates the extraction and injection process, reducing manual sample handling and improving reproducibility. mdpi.com An online SPE–UHPLC–MS/MS method has been validated for clenbuterol in urine, demonstrating high precision, accuracy, and a low limit of quantification (0.1 ng/mL). mdpi.com

Table 2: Comparison of SPE Protocols for Clenbuterol Extraction

| Technique | Matrix | Sorbent/Column | Key Findings | Reference |

|---|---|---|---|---|

| SPE-DLLME | Porcine Tissue | Not specified | Combined SPE with dispersive liquid-liquid microextraction for high enrichment (62-fold) and LOD of 0.07 µg/kg. | nih.gov |

| Online-SPE–UHPLC–MS/MS | Human Urine | Not specified | Minimal manual steps, LOQ of 0.1 ng/mL, excellent linearity and precision. | mdpi.com |

| MSPD-MISPE | Bovine Liver | C18 and MIP | Combined matrix solid-phase dispersion with molecularly imprinted SPE; recoveries >90% and LOD < 0.1 µg/kg. | acs.org |

| Disk Extraction | Human/Calf Urine | C8 Disk | Rapid method with ~85% recovery and reduced solvent use. | nih.gov |

Miniaturized Sampling Procedures (e.g., Volumetric Absorptive Microsampling (VAMS))

Volumetric absorptive microsampling (VAMS) is an innovative technique for collecting precise, small volumes of biological fluids, such as blood or urine. mdpi.comnih.gov This method simplifies sample collection, storage, and transport. nih.gov A workflow combining VAMS with a microsample pretreatment strategy called stop-and-go extraction (StAGE) tips, followed by chiral LC-MS/MS analysis, has been developed for the enantioselective determination of clenbuterol in urine. nih.govresearchgate.net This method was validated with good linearity and a limit of quantification of 0.3 ng/mL. nih.gov The VAMS-based workflow demonstrated high extraction yields (>87%) and acceptable matrix effects, proving suitable for analyzing clenbuterol enantiomers in microsamples. nih.gov

Advanced Micro-Sample Pretreatment Strategies (e.g., Stop-and-Go Extraction (StAGE) Tips)

In the analysis of (S)-Clenbuterol hydrochloride, especially at trace levels in complex biological matrices, effective sample pretreatment is critical. Advanced micro-sample strategies are employed to clean up and concentrate the analyte before instrumental analysis, thereby enhancing sensitivity and reducing matrix effects. One such technique is the Stop-and-Go Extraction (StAGE), which utilizes self-packed microcolumns within pipette tips. semanticscholar.org

StAGE tips are a versatile and efficient tool for desalting, purifying, and concentrating minute amounts of analytes from small sample volumes. semanticscholar.orgumn.edu The assembly involves placing a small disk of separation material, such as C18-embedded Empore™ disks, into the narrow end of a pipette tip. semanticscholar.orgupstate.edu This creates a micro-solid-phase extraction (SPE) column with a very small bed volume, suitable for processing samples in the low microliter range. The loading capacity of a standard C18-StAGE tip is typically in the range of 2-4 micrograms of a protein digest, which can be adjusted by using larger or stacked disks. semanticscholar.org

The procedure generally involves the following steps:

Conditioning: The sorbent material is conditioned by passing an organic solvent (e.g., methanol or acetonitrile) through the tip, often aided by centrifugation. upstate.edu

Equilibration: The tip is then equilibrated with a wash or loading buffer, typically an acidified aqueous solution, to prepare the stationary phase for sample binding. upstate.edu

Sample Loading: The acidified sample is loaded onto the StAGE tip. The "stop-and-go" nature of the process, driven by centrifugation or manual pressure, allows for sufficient interaction time between the analyte and the sorbent. semanticscholar.orgumn.edu

Washing: Contaminants such as salts and other hydrophilic impurities are removed by washing the tip with an appropriate solvent, typically similar to the equilibration buffer. upstate.eduupstate.edu

Elution: The purified analyte, such as (S)-Clenbuterol hydrochloride, is eluted from the sorbent using a small volume of an organic solvent mixture. upstate.edu The resulting eluate is concentrated and cleaned, ready for analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This strategy minimizes sample loss and dilution, making it an ideal pretreatment step in proteomics and for the analysis of small molecules like (S)-Clenbuterol hydrochloride in limited sample volumes. semanticscholar.orgumn.edu

Analytical Method Validation and Performance Metrics in Research

The validation of analytical methods is a crucial requirement in pharmaceutical analysis to ensure the reliability, quality, and consistency of results. For research involving (S)-Clenbuterol hydrochloride, method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. jddtonline.info The validation process is conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.netijaresm.com Key performance metrics are evaluated to establish the method's credibility and ensure its suitability for routine use in a quality control environment. jddtonline.infonih.gov

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com For clenbuterol analysis, linearity is typically assessed by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (R²), typically close to 0.999, indicates excellent linearity. researchgate.netmdpi.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. jddtonline.infojuniperpublishers.com These parameters are critical for determining trace amounts of substances. They are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comresearchgate.net

Various studies have established these parameters for clenbuterol hydrochloride using different analytical techniques. For instance, an online SPE-UHPLC-MS/MS method demonstrated excellent linearity (R² = 0.9999) over a concentration range of 0.1–50 ng/mL, with an LOQ of 0.1 ng/mL. mdpi.com Another HPLC method using a chiral stationary phase reported linearity in the range of 0.2–20 µg/mL with an LOD of 0.05 µg/mL for each enantiomer. researchgate.net

Table 1: Linearity, LOD, and LOQ Data for Clenbuterol Hydrochloride Analysis

| Analytical Method | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Source |

|---|---|---|---|---|---|

| SPE-UHPLC-MS/MS | 0.1–50 ng/mL | 0.9999 | - | 0.1 ng/mL | mdpi.com |

| HPLC (Chiral) | 0.2–20 µg/mL | 0.998–0.999 | 0.05 µg/mL | - | researchgate.net |

| UV Spectrophotometry | 10-50 µg/mL | 0.9987 | 3.70 µg/mL | 11.23 µg/mL | researchgate.net |

| RP-HPLC | 25-75 µg/mL | - | - | - | ijaresm.com |

| HPLC (in human serum) | - | - | 3.78 ng/mL | - | researchgate.net |

| Fluorescence Assay (in pork) | 100-700 nM | - | 9.6 nM | - | researchgate.net |

Evaluation of Precision, Accuracy, Repeatability, and Reproducibility

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. mdpi.com It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at three levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment. mdpi.com

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, or with different analysts or equipment.

Reproducibility: Measures the precision between different laboratories.

Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies in spiked samples. mdpi.com It is expressed as the percentage of analyte recovered.

A validated SPE-UHPLC-MS/MS method for clenbuterol in urine showed remarkable precision, with %RSD values from 1.26% to 8.99%, and high accuracy, with recovery rates between 93.1% and 98.7%. mdpi.com Similarly, an HPLC method for the enantiomers of clenbuterol demonstrated good accuracy, with mean recoveries from plasma ranging from 91.0% to 97.0%. researchgate.net

Table 2: Precision and Accuracy Data for Clenbuterol Hydrochloride Analysis

| Analytical Method | Matrix | Precision (%RSD) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|

| SPE-UHPLC-MS/MS | Urine | 1.26% - 8.99% | 93.1% - 98.7% | mdpi.com |

| HPLC (Chiral) | Plasma | < 2.0% | 91.0% - 97.0% | researchgate.net |

| UV Spectrophotometry | Bulk/Formulation | 0.05% (Intra-day) 0.36% (Inter-day) | 98% - 100% | researchgate.net |

| Fluorescence Assay | Pork | < 5.67% | 96.75% - 104.91% | researchgate.net |

Determination of Selectivity, Specificity, and Robustness

Selectivity and Specificity are terms often used interchangeably. Specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov The development of enantioselective HPLC methods is particularly important for (S)-Clenbuterol hydrochloride research, as these methods can separate the S-(+) and R-(-) enantiomers, demonstrating high specificity. researchgate.netchalcogen.ro For example, a method using a vancomycin chiral stationary phase successfully separated the clenbuterol enantiomers without interference from components in drug-free human plasma. researchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of its reliability during normal usage. For an LC-MS/MS method, robustness might be tested by slightly varying parameters such as mobile phase composition, pH, flow rate, and column temperature. nih.gov A method that is robust shows no significant changes in results, confirming its suitability for routine analysis. researchgate.netnih.gov

Development of Stability-Indicating Methods for Research Compounds

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. nih.gov Crucially, it must also be able to separate and quantify the degradation products. The development of a SIAM is essential for assessing the stability of a drug substance. researchgate.netnih.gov

This involves subjecting the drug to forced degradation under various stress conditions as outlined in ICH guidelines, such as acidic, basic, oxidative, thermal, and photolytic stress. researchgate.netnih.gov An LC-MS/MS study on clenbuterol hydrochloride revealed significant degradation under acidic (8.78%) and photolytic (sunlight) conditions (9%). researchgate.netnih.gov No significant degradation was observed under neutral, basic, oxidative, or thermal stress. researchgate.netnih.gov The method was able to separate the degradation products from the parent drug, proving it to be stability-indicating. nih.gov Such methods are vital for determining the shelf-life and storage conditions for research compounds like (S)-Clenbuterol hydrochloride.

Molecular and Cellular Mechanisms of Action of Clenbuterol Hydrochloride in Vitro and Non Human Studies

β-Adrenergic Receptor Interactions and Signal Transduction

The interaction of (S)-Clenbuterol hydrochloride with β-adrenergic receptors is the primary step in its mechanism of action. This binding initiates a well-defined signal transduction pathway common to many β-agonists.

(S)-Clenbuterol hydrochloride demonstrates a selective affinity for the β2-adrenergic receptor over the β1-adrenergic receptor. mdpi.com In studies using rat tissues, clenbuterol (B1669167) showed a high affinity for both receptor subtypes but was notably more selective for β2-adrenoceptors. nih.gov The equilibrium dissociation constants (Kd), which indicate the concentration of the drug required to occupy 50% of the receptors, were determined to be 38 nM for β1 receptors and 6.3 nM for β2 receptors, highlighting a significantly higher affinity for the β2 subtype. nih.gov This gives clenbuterol a β2/β1 selectivity ratio of approximately 4.0. mdpi.com

Despite its high affinity, clenbuterol is characterized as a partial agonist. nih.gov This means that even at full receptor occupation, it does not produce the maximum possible response that a full agonist, such as isoproterenol, can elicit. nih.gov In rat jugular vein and atria models, clenbuterol's maximal responses were less than those of other β-agonists, and it could act as an antagonist to stronger agonists. nih.gov Its high potency as an agonist is therefore primarily a result of its high receptor affinity rather than efficient receptor activation. nih.gov In some cellular models, particularly in brain slices, clenbuterol has been observed to act as a weak agonist at β2-adrenoceptors while exhibiting antagonist properties at β1-adrenoceptors. nih.gov

Receptor Affinity of Clenbuterol in Rat Models

| Receptor Subtype | Equilibrium Dissociation Constant (Kd) |

|---|---|

| β1-Adrenoceptor | 38 nM |

| β2-Adrenoceptor | 6.3 nM |

Upon binding to β2-adrenergic receptors, clenbuterol initiates a conformational change in the receptor. patsnap.com This activated receptor then interacts with and activates a stimulatory G-protein (Gs). The Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. drugbank.comnih.govpatsnap.com

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govpatsnap.comwikipedia.org Consequently, the binding of clenbuterol to β2-adrenoceptors leads to a significant increase in the intracellular concentration of cAMP. mdpi.com This elevation of cAMP is a central event that propagates the signal to downstream effector molecules. nih.gov

The primary intracellular effector for cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). patsnap.comsigmaaldrich.com The increase in intracellular cAMP levels leads directly to the activation of PKA. mdpi.comnih.gov PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. When cAMP binds to the regulatory subunits, they undergo a conformational change and release the catalytic subunits. These now-active catalytic subunits can phosphorylate various substrate proteins within the cell, altering their activity and leading to a cellular response. patsnap.com

One of the key targets of PKA is the cAMP-responsive element binding protein (CREB). nih.govnih.gov Studies have shown that clenbuterol treatment enhances the activation of CREB through the β2-AR/cAMP/PKA signaling pathway. nih.gov Phosphorylated CREB can then bind to specific DNA sequences to regulate the transcription of downstream genes. nih.gov

In addition to PKA, cAMP can also directly activate another signaling molecule known as the Exchange Protein Directly Activated by cAMP (EPAC), also called cAMP-regulated guanine (B1146940) nucleotide exchange factor. nih.gov Research has demonstrated that EPAC1 plays a significant role in mediating some of the effects of β2-AR stimulation by clenbuterol, particularly in skeletal muscle hypertrophy. nih.gov The activation of EPAC provides an alternative, PKA-independent pathway for cAMP signaling, contributing to the diversity of cellular responses to clenbuterol. nih.gov

Intracellular Signaling Cascades and Crosstalk

The signaling pathways initiated by clenbuterol are not linear and involve significant crosstalk with other major intracellular signaling networks that regulate cell growth, proliferation, and survival.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, protein synthesis, and survival. mdpi.comyoutube.com There is evidence of crosstalk between the β2-adrenergic signaling pathway activated by clenbuterol and the PI3K/Akt/mTOR pathway.

Studies suggest that this crosstalk can be initiated by the signaling molecules activated by β2-AR stimulation. For instance, research in muscle hypertrophy has shown that the cAMP-activated protein EPAC1 can mediate the activation of Akt and its downstream target, the mechanistic target of rapamycin (B549165) (mTOR). nih.gov Furthermore, it has been proposed that when excessive cAMP is produced following β2-AR activation, it may trigger further signaling by G-protein βγ subunits, which can in turn activate the PI3K/Akt cascade. ijbs.com The activation of this pathway is a key mechanism through which β2-AR agonists can promote protein synthesis and cell growth. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway

The Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. In vitro studies on various cell types, including horse peripheral blood mononuclear cells and murine C2C12 myoblasts, have suggested that clenbuterol can activate the ERK pathway. nih.govnih.gov This activation is thought to be a downstream consequence of β2-adrenergic receptor stimulation.

Activation of the ERK pathway by clenbuterol in C2C12 myoblasts has been linked to the regulation of the cell cycle. nih.gov While some reports suggest a role for ERK signaling in cell proliferation, other studies on myoblasts treated with clenbuterol have observed cell cycle arrest, indicating a complex and context-dependent role for this pathway. nih.govmdpi.com

Global transcriptome analysis of C2C12 myotubes treated with clenbuterol revealed an enhancement of pathways associated with mitogenesis, which is consistent with the activation of the ERK pathway. mdpi.com

Table 1: Effect of Clenbuterol on ERK Pathway in Non-Human In Vitro Models

| Cell Type | Model System | Observed Effect on ERK Pathway | Reference |

| Horse Peripheral Blood Mononuclear Cells | In Vitro Culture | Activation of ERK signaling pathway. | nih.gov |

| C2C12 Myoblasts (Murine) | In Vitro Culture | Implicated in cell cycle regulation. | nih.gov |

| C2C12 Myotubes (Murine) | In Vitro Culture | Enhancement of mitogenesis-related pathways. | mdpi.com |

Janus Kinase 2/Suppressor of Cytokine Signaling/Signal Transducers and Activators of Transcription 3 (Jak2/SOCS/STAT3) Pathway

The Janus Kinase 2/Signal Transducers and Activators of Transcription 3 (Jak2/STAT3) pathway is a principal signaling mechanism for a variety of cytokines and growth factors, playing a critical role in processes such as inflammation, cell growth, and differentiation. Research in non-human models has indicated that clenbuterol may activate the Jak2/STAT3 signaling pathway. nih.gov

In studies involving horse peripheral blood mononuclear cells, clenbuterol has been shown to potentially activate the Jak2/SOCS/STAT3 pathway, which is known to positively regulate cell division and survival. nih.gov The activation of this pathway is a plausible mechanism contributing to the observed effects of clenbuterol on immune cell proliferation.

The STAT3 protein, a key component of this pathway, is recognized as a crucial regulator of skeletal muscle mass, growth, repair, and regeneration. mdpi.com The IL-6/JAK2/STAT3 signaling pathway, in particular, is a central area of research in the context of skeletal muscle physiology. mdpi.com

Table 2: Clenbuterol's Interaction with the Jak2/SOCS/STAT3 Pathway in Non-Human In Vitro Studies

| Cell Type | Model System | Observed Effect on Jak2/SOCS/STAT3 Pathway | Reference |

| Horse Peripheral Blood Mononuclear Cells | In Vitro Culture | Potential activation of the Jak2/SOCS/STAT3 pathway. | nih.gov |

Regulation of Glucose Metabolism in Non-Human Biological Systems

(S)-Clenbuterol hydrochloride has been shown to exert significant effects on glucose metabolism in various non-human biological systems. These effects are primarily mediated through its interaction with β2-adrenergic receptors, leading to downstream cellular changes.

Insulin-Independent Glucose Uptake Mechanisms via β-AR in Skeletal Muscle Cells

A key finding from non-human studies is the ability of clenbuterol to stimulate glucose uptake in skeletal muscle cells through mechanisms that are independent of insulin (B600854) signaling. This action is mediated by the activation of β2-adrenergic receptors (β-AR) on the muscle cells.

Recent research has identified a novel pathway that induces GLUT4-mediated glucose uptake in skeletal muscle cells, which operates independently of traditional regulatory pathways like insulin signaling or AMP-activated protein kinase (AMPK). researchgate.net Prolonged administration of low-dose clenbuterol in insulin-resistant mice has demonstrated favorable outcomes in glucose homeostasis, which is likely attributable to increased glucose uptake in skeletal muscle. researchgate.net

Modulation of Hepatic Glucose Production

In addition to its effects on peripheral glucose uptake, clenbuterol has been shown to modulate hepatic glucose production. Studies in high-fat diet-fed Nile tilapia have indicated that clenbuterol plays an essential role in the control of glucose metabolism by reducing hepatic glucose production.

Table 3: Effects of Clenbuterol on Glucose Metabolism in Non-Human Models

| Biological System | Model Type | Key Finding | Reference |

| Insulin-resistant mice | In vivo | Improved glucose homeostasis due to elevated glucose uptake in skeletal muscle. | researchgate.net |

| High-fat diet-fed Nile tilapia | In vivo | Reduction of hepatic glucose production. | researchgate.net |

Influence on Lipid Metabolism in Non-Human Models

(S)-Clenbuterol hydrochloride also demonstrates a significant influence on lipid metabolism in non-human models, primarily by affecting the synthesis of fatty acids.

Reduction of Fatty Acid Synthesis

Table 4: Impact of Clenbuterol on Lipid Metabolism in Non-Human Studies

| Biological System | Model Type | Observed Effect on Lipid Metabolism | Reference |

| High-fat diet-fed Nile tilapia | In vivo | Reduction of fatty acid synthesis. | researchgate.net |

Enhancement of Mitochondrial β-Oxidation

(S)-Clenbuterol hydrochloride has been shown to influence mitochondrial function and energy metabolism. In a study on Nile tilapia fed a high-fat diet, dietary supplementation with clenbuterol led to a significant enhancement of mitochondrial β-oxidation nih.gov. This was associated with the upregulation of genes crucial for this process, including peroxisome proliferator-activated receptor alpha (pparα), carnitine palmitoyltransferase I (cpt1), and acyl-CoA oxidase 1 (acox1) nih.gov. These findings suggest that clenbuterol can promote the breakdown of fatty acids for energy production, which may contribute to its observed effects on body composition nih.gov.

| Protein | Region | Effect of Clenbuterol | Significance |

|---|---|---|---|

| Optic atrophy protein 1 (Opa1) | Deep & Superficial | Decreased | P < 0.01 |

| Mitofusin 2 (Mfn2) | Deep & Superficial | Decreased | P < 0.01 |

| Mitochondrial fission 1 (Fis1) | Deep & Superficial | Decreased | P < 0.01 |

| Dynamin-related protein 1 (Drp1) | Deep & Superficial | No Significant Change | - |

Protein Turnover Regulation in Animal Models

(S)-Clenbuterol hydrochloride demonstrates significant effects on protein metabolism, particularly in skeletal muscle, by modulating the balance between protein synthesis and degradation. In animal models, these effects are characterized by a reduction in protein breakdown, contributing to a net anabolic or anti-catabolic state.

Studies in animal models have demonstrated that (S)-Clenbuterol hydrochloride can attenuate muscle atrophy by directly inhibiting the major cellular protein degradation pathways. In denervated rat soleus muscles, a model for muscle wasting, clenbuterol administration was found to significantly attenuate the hyperactivation of both proteasomal and lysosomal proteolysis nih.govphysiology.orgresearchgate.net. This anti-proteolytic effect is a key mechanism by which clenbuterol helps to preserve muscle mass under catabolic conditions nih.govphysiology.orgresearchgate.net. The ubiquitin-proteasome pathway, which is primarily responsible for the degradation of myofibrillar proteins during muscle disuse, is a major target of clenbuterol's action nih.govphysiology.org. Treatment with clenbuterol has been shown to reduce the levels of ubiquitin conjugates in muscle, indicating a decrease in the "tagging" of proteins for degradation by the proteasome physiology.org.

The suppression of proteolytic systems by (S)-Clenbuterol hydrochloride is mediated at the genetic level through the downregulation of key atrophy-related genes, often referred to as "atrogenes." Research in denervated rat muscles has shown that clenbuterol administration suppresses the transcription of the lysosomal protease cathepsin L nih.govphysiology.orgresearchgate.net. Furthermore, clenbuterol significantly downregulates the expression of critical ubiquitin ligases, specifically atrogin-1/MAFbx and MuRF1, which are pivotal in targeting muscle proteins for proteasomal degradation during atrophy nih.govphysiology.orgresearchgate.net. By inhibiting the expression of these genes, clenbuterol effectively reduces the capacity of the muscle cell to break down its own proteins, thereby mitigating muscle wasting nih.govresearchgate.netsemanticscholar.org. These effects on gene expression appear to be independent of the Akt signaling pathway and may be mediated by the cAMP/PKA signaling pathway nih.govresearchgate.netsemanticscholar.org.

| Gene | Function | Effect of Clenbuterol |

|---|---|---|